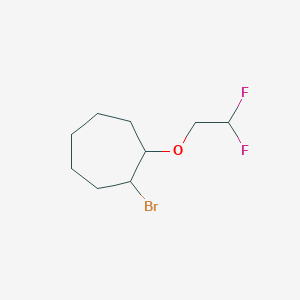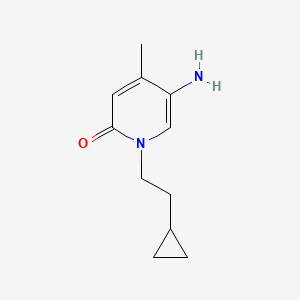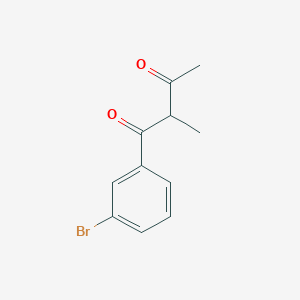
1-(3-Bromophenyl)-2-methylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-methylbutane-1,3-dione typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the butane-1,3-dione moiety. One common method involves the bromination of 3-phenyl-2-methylbutane-1,3-dione using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-methylbutane-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(3-Bromophenyl)-2-methylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1-(3-Bromophenyl)-2-methylpropan-1-one
- 1-(3-Bromophenyl)-2-methylbutane-1,3-diol
- 1-(3-Bromophenyl)-2-methylbutane-1,3-dinitrile
Comparison: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the butane-1,3-dione moiety allows for unique interactions in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
Clé InChI |
XYMAYORLAAVVPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
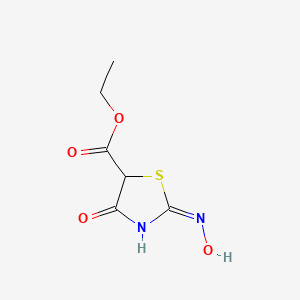
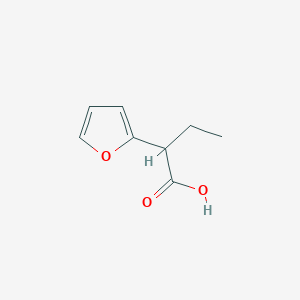
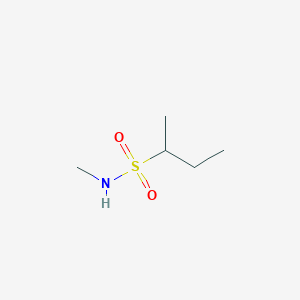
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
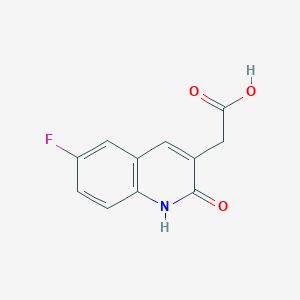
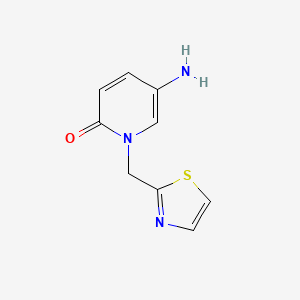
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

